molecular formula C12H14ClNO B1627214 3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide CAS No. 908494-47-3

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide

Cat. No. B1627214
CAS RN: 908494-47-3
M. Wt: 223.7 g/mol
InChI Key: QJMWYGURKXRWFW-UHFFFAOYSA-N
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Description

“3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide” is a chemical compound used for proteomics research . It has a molecular formula of C12H14ClNO and a molecular weight of 223.70 .

Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have been directed towards synthesizing novel compounds for various applications, including herbicidal activity and structural analysis through crystallography. For instance, compounds with chloro and propanamide groups have been synthesized and evaluated for their effectiveness in herbicidal activities. Crystallographic analysis is often employed to understand the molecular and structural characteristics of these compounds, which can be crucial for optimizing their functionality (Liu et al., 2007; Liu et al., 2008).

Biological and Pharmacological Activities

Several studies focus on the biological and pharmacological activities of compounds featuring chloro and propanamide functional groups. These activities range from antinociceptive effects, where compounds are evaluated for their ability to relieve pain without causing significant sedation or narcosis, to antimicrobial properties, assessing their effectiveness against bacteria and fungi. Additionally, some compounds are investigated for their neuroprotective properties, offering potential therapeutic applications for neurological conditions (Önkol et al., 2004; Baranovskyi et al., 2018).

Chemical and Physical Properties Analysis

Investigations into the chemical and physical properties of similar compounds have been conducted, providing insights into their stability, reactivity, and interaction with other molecules. These studies often employ a variety of analytical techniques, including nuclear magnetic resonance (NMR), mass spectrometry, and X-ray diffraction, to elucidate the compounds' structures and properties. Understanding these properties can be essential for the development of new materials or drugs (Goswami et al., 2000).

Future Directions

The future directions for the study of “3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide” could include further exploration of its synthesis methods, chemical reactions, mechanism of action, and potential applications in various fields such as proteomics research .

properties

IUPAC Name

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-7-6-12(15)14-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMWYGURKXRWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589325
Record name 3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide

CAS RN

908494-47-3
Record name 3-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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